2-Cyano-alpha-chlorobenzaldoxime
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Overview
Description
2-cyano-N-hydroxybenzenecarbonimidoyl chloride is a chemical compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse applications in organic synthesis, particularly in the formation of heterocyclic compounds. The presence of both cyano and carbonyl functional groups in the molecule makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-N-hydroxybenzenecarbonimidoyl chloride typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another approach involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . The solvent-free reaction of aryl amines with ethyl cyanoacetate is also widely used .
Industrial Production Methods
Industrial production methods for 2-cyano-N-hydroxybenzenecarbonimidoyl chloride often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated systems to optimize reaction parameters and minimize human intervention.
Chemical Reactions Analysis
Types of Reactions
2-cyano-N-hydroxybenzenecarbonimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium ethoxide, hydrazonoyl chloride, and sodium nitrite in acetic acid . Reaction conditions vary depending on the desired product, but typically involve moderate temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include aminopyrazole structures, pyrazolo[3,4-d]1,2,3-triazine derivatives, and other heterocyclic compounds .
Scientific Research Applications
2-cyano-N-hydroxybenzenecarbonimidoyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-cyano-N-hydroxybenzenecarbonimidoyl chloride involves its ability to participate in various chemical reactions due to the presence of cyano and carbonyl functional groups. These groups facilitate nucleophilic and electrophilic reactions, allowing the compound to form a wide range of derivatives. The molecular targets and pathways involved depend on the specific derivative and its application, but generally include interactions with biological macromolecules such as proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
2-cyano-N-(2,5-dioxopyrrolidin-1-yl) acetamide: This compound is used in the synthesis of thiazole, pyrazole, and pyridine derivatives.
2-cyano-N’-(2-chlorobenzylidene)acetohydrazide: Known for its antimicrobial and anticancer properties.
2-cyano-N’-(4-dimethylaminobenzylidene)acetohydrazide: Also exhibits significant biological activities.
Uniqueness
What sets 2-cyano-N-hydroxybenzenecarbonimidoyl chloride apart from similar compounds is its unique combination of cyano and carbonyl functional groups, which provide a versatile platform for the synthesis of a wide range of heterocyclic compounds. This versatility makes it a valuable intermediate in both academic research and industrial applications.
Properties
IUPAC Name |
2-cyano-N-hydroxybenzenecarboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8(11-12)7-4-2-1-3-6(7)5-10/h1-4,12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVFRSLQIGHBGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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